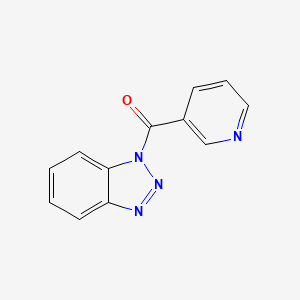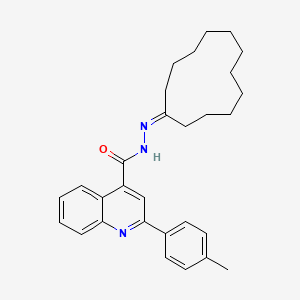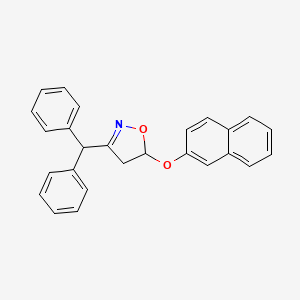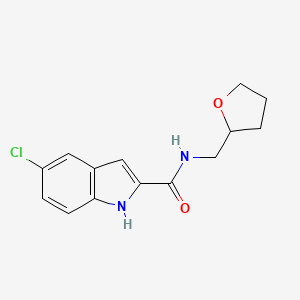
1H-benzotriazol-1-yl(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzotriazol-1-yl(pyridin-3-yl)methanone is an organic compound with the molecular formula C12H8N4O. It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring fused to a pyridine ring through a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzotriazol-1-yl(pyridin-3-yl)methanone typically involves the reaction of benzotriazole with pyridine derivatives under specific conditions. One common method is the condensation reaction between benzotriazole and pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-benzotriazol-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups attached to the benzotriazole or pyridine ring.
Aplicaciones Científicas De Investigación
1H-benzotriazol-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-benzotriazol-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The benzotriazole and pyridine rings contribute to the compound’s ability to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1H-benzotriazol-1-yl(pyridin-3-yl)methanone can be compared with other benzotriazole derivatives and pyridine-containing compounds:
Similar Compounds: Benzotriazole, pyridine-3-carboxylic acid, 1H-benzotriazol-1-yl(pyridin-2-yl)methanone.
Uniqueness: The unique combination of benzotriazole and pyridine rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
144223-30-3 |
|---|---|
Fórmula molecular |
C12H8N4O |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
benzotriazol-1-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H8N4O/c17-12(9-4-3-7-13-8-9)16-11-6-2-1-5-10(11)14-15-16/h1-8H |
Clave InChI |
OXIQPWFXUGFDEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

methanone](/img/structure/B14145264.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)


